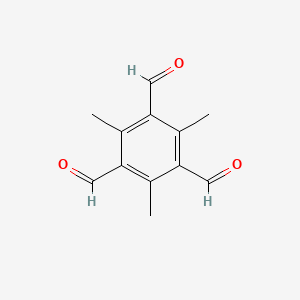

1,10-Phenanthroline-5,6-dione, 2,9-dimethyl-

描述

1,10-Phenanthroline-5,6-dione, also known as phendio, is a bifunctional quinone oxidant. When used in conjunction with Zn2+ catalysts, it is used to affect the aerobic oxidation of secondary amines to a variety of value-added motifs, including indoles .

Synthesis Analysis

The synthesis of 1,10-phenanthroline-5,6-dione can be achieved via the oxidation of 1,10-phenanthroline in the Br2-H2SO4-HNO3 system . This method has been elaborated and used in the preparation of homo- and heterometallic complexes with early transition metal ions .Molecular Structure Analysis

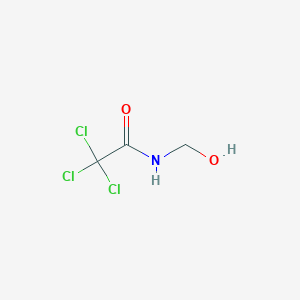

The molecular formula of 2,9-Dimethyl-1,10-phenanthroline-5,6-dione is C14H10N2O2 . The structure of the compound is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

1,10-Phenanthroline-5,6-dione forms Cu (II) and Ag (I) phendio complexes, which show potent anti-fungal and anti-cancer activity . The modification of glassy carbon (GC) electrodes with phendio complexes of transition metals leads to the catalytic oxidation of NADH at low overpotential .Physical And Chemical Properties Analysis

1,10-Phenanthroline is a white solid that is soluble in organic solvents . The melting point is 114-117 °C (lit.) . It forms strong complexes with most metal ions .科学研究应用

Electrochemical Sensing and Recognition

1,10-Phenanthroline and its derivatives, including 1,10-phenanthroline-5,6-dione, are noted for their electrochemical properties. A study demonstrated the use of these compounds for selective recognition of copper ions and hydrogen peroxide sensing. This involves the confinement of phenanthroline-5,6-dione on a multiwalled carbon nanotube-modified electrode, which shows selective recognition and catalytic activity in neutral pH solutions (Gayathri & Kumar, 2014).

Photovoltaic and Solar Fuel Applications

Derivatives of 1,10-phenanthroline, such as 2,9-diphenyl-1,10-phenanthroline-5,6-dione, are of interest in photovoltaic devices and solar fuels. The unique properties of these compounds, particularly after specific oxidation processes, make them suitable for use in these applications. These properties are critical in improving the efficiency and functionality of solar energy systems (Lehnig et al., 2014).

DNA Interaction and Biosensing

Certain complexes containing 1,10-phenanthroline-5,6-dione demonstrate significant interaction with DNA. These interactions have been exploited in creating DNA-based electrochemical biosensors. Studies have shown that these complexes can interact with DNA through groove binding and partially intercalative modes, which can be crucial in the development of biosensors and in studies involving DNA interactions (Kashanian et al., 2013).

Redox Mediation in Biosensors

1,10-Phenanthroline-5,6-dione has been evaluated for its redox mediating properties, especially in the context of glucose oxidase-modified electrodes. This has implications for developing glucose biosensors, where the redox properties of phenanthroline-5,6-dione enhance the electron transfer reactions, improving sensor performance (Ramanavičius et al., 2014).

Molecular Docking and Antimicrobial Activity

Research has also explored the antimicrobial properties of copper(II) complexes containing 1,10-phenanthroline-5,6-dione. These studies involve molecular docking and examining the free radical scavenging and DNA interaction capabilities of these compounds. The results have implications for the development of new antimicrobial agents and understanding their mode of action (Patel et al., 2017).

安全和危害

It is recommended to wear personal protective equipment/face protection when handling this chemical. Ensure adequate ventilation and avoid getting it in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool, and well-ventilated place . This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a mild neurotoxin, strong nephrotoxin, and powerful diuretic .

未来方向

属性

IUPAC Name |

2,9-dimethyl-1,10-phenanthroline-5,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c1-7-3-5-9-11(15-7)12-10(14(18)13(9)17)6-4-8(2)16-12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNAPNEVIDUOCSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=O)C(=O)C3=C2N=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80445096 | |

| Record name | 1,10-Phenanthroline-5,6-dione, 2,9-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,9-Dimethyl-1,10-phenanthroline-5,6-dione | |

CAS RN |

102331-54-4 | |

| Record name | 1,10-Phenanthroline-5,6-dione, 2,9-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Isopropyl-1H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B1600065.png)

![2-(4-methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one](/img/structure/B1600072.png)

![Octahydropyrrolo[3,4-b]pyrrole](/img/structure/B1600083.png)